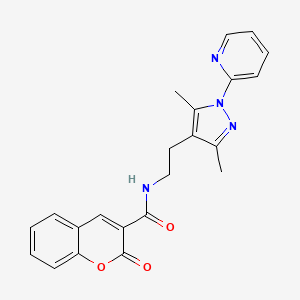
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Starting with 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization with hydrazine and diketones.
- Attachment of the Pyridine Moiety : The pyridine ring is introduced via coupling reactions, such as Suzuki-Miyaura cross-coupling.
- Synthesis of the Chromene Core : The chromene structure is formed through cyclization of ortho-hydroxyaryl ketones under acidic conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated effectiveness against human hepatic stellate cells (LX2), suggesting its potential in treating liver fibrosis and related cancers .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that affect cell growth and survival.
- Antioxidant Activity : The presence of the pyrazole moiety contributes to its antioxidant properties, which can help mitigate oxidative stress in cells.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential across various biological activities:
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features a complex structure comprising a chromene core linked to a pyrazole and pyridine moiety. The presence of these heterocycles contributes to its biological activity by enabling interactions with various biological targets. The molecular formula is C16H18N4O3, with a molecular weight of approximately 314.34 g/mol.
Biological Applications
-
Anticancer Activity
- Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components allow for interactions with enzymes involved in cancer cell proliferation. For instance, derivatives of similar compounds have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties
- Anti-inflammatory Effects
Materials Science Applications
-
Coordination Chemistry
- The complexation of this compound with metal ions has been explored for developing new materials with unique electronic properties. For example, coordination polymers formed with transition metals exhibit enhanced conductivity and magnetic properties, making them suitable for electronic applications .
- Sensor Development
Synthesis and Characterization
The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-17(15(2)26(25-14)20-9-5-6-11-23-20)10-12-24-21(27)18-13-16-7-3-4-8-19(16)29-22(18)28/h3-9,11,13H,10,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDIORWOWSANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














